molecular formula C21H20N2O3 B13847316 Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- CAS No. 820977-36-4

Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-

Cat. No.: B13847316
CAS No.: 820977-36-4
M. Wt: 348.4 g/mol
InChI Key: FGHVSIXJZJTOQT-UHFFFAOYSA-N
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Description

Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- is a heterocyclic compound featuring a quinoline core substituted with a methoxy group at position 2 and a 5-(2-methoxyethoxy)-1H-indol-2-yl moiety at position 2. The quinoline scaffold is widely explored in medicinal chemistry due to its bioisosteric properties with natural alkaloids and its ability to interact with diverse biological targets, including kinases and G-protein-coupled receptors (GPCRs) . The 2-methoxyethoxy group on the indole ring likely improves solubility and pharmacokinetic properties compared to simpler alkoxy or alkyl substituents .

Properties

CAS No.

820977-36-4

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]quinoline

InChI

InChI=1S/C21H20N2O3/c1-24-9-10-26-16-7-8-19-15(11-16)13-20(22-19)17-12-14-5-3-4-6-18(14)23-21(17)25-2/h3-8,11-13,22H,9-10H2,1-2H3

InChI Key

FGHVSIXJZJTOQT-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=C(C=C1)NC(=C2)C3=CC4=CC=CC=C4N=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves multi-step reactions that include cyclization and functionalization processes. One common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene.

For the specific synthesis of Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-, a possible route could involve the initial formation of the indole moiety followed by its coupling with a quinoline precursor. The reaction conditions would likely require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of quinoline derivatives often employs large-scale batch reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors is also becoming more common, as they offer better control over reaction parameters and can lead to higher efficiency and scalability. Catalysts such as palladium or nickel are frequently used to facilitate the reactions, and solvents like dimethylformamide (DMF) or toluene are employed to dissolve the reactants and control the reaction environment .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines and indoles, which can be further functionalized to create compounds with specific biological activities .

Scientific Research Applications

Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

The structural and functional attributes of Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- can be contextualized against related indole-quinoline hybrids and analogues with modifications to the quinoline core, indole substituents, or alkoxy side chains. Below is a detailed comparison:

Structural Analogues with Varied Alkoxy Substituents
Compound Name Substituents on Indole (Position 5) Molecular Weight Key Biological Activity Reference(s)
2-Methoxy-3-[5-(2-piperidin-1-ylethoxy)-1H-indol-2-yl]quinoline 2-(Piperidin-1-yl)ethoxy 387.47 PAR4 inhibition (IC₅₀: ~820 nM)
3-[5-(2-Methoxyethoxy)-1H-indol-2-yl]quinoline (Target) 2-Methoxyethoxy 364.41* Not explicitly reported (theoretical) N/A
9j (PAR4 antagonist) 2-Chlorobenzyl + 6-methoxypyridin-3-yl 445.32 PAR4 inhibition (IC₅₀: 445 nM)

Key Observations :

  • Compound 9j (from ) replaces the indole-alkoxy side chain with a 2-chlorobenzyl group and pyridine ring, achieving submicromolar PAR4 inhibition. This highlights the importance of aromatic/hydrophobic substituents for PAR4 antagonism, whereas alkoxy groups may favor solubility or off-target interactions.
Indole-Quinoline Hybrids with Modified Cores
Compound Name Core Structure Key Modifications Activity Profile Reference(s)
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-7-nitro-quinoxaline Quinoxaline (not quinoline) Nitro group at position 7 Kinase inhibition (unspecified)
1H-Indol-2-ol, 5-(4-hydroxyphenyl)-3-(2-quinolinyl) Quinoline + phenolic indole Hydroxyphenyl group at indole C5 Antioxidant or receptor modulation (theoretical)

Key Observations :

  • Replacing the quinoline core with quinoxaline (as in ) alters electronic properties and binding modes, often shifting activity toward kinase targets like KDR .
  • The phenolic indole-quinoline hybrid in introduces hydrogen-bonding capacity, which may enhance interactions with oxidative stress-related enzymes but reduce metabolic stability.
Substituent Effects on Pharmacokinetics (PK)
  • Methoxy vs. Thiomethoxy : In PAR4 antagonists, replacing a 2-methoxypyridine with a 2-thiomethoxy pyrimidine (e.g., 10c vs. 10b in ) improved IC₅₀ values from >10 µM to 1.49 µM, suggesting sulfur’s role in enhancing hydrophobic interactions.
  • Alkoxy Chain Length : The 2-methoxyethoxy group in the target compound likely offers better solubility than longer alkoxy chains (e.g., ethoxypropoxy) due to balanced hydrophilicity and steric effects .

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